molecular formula C14H16ClN3O2 B15180291 3-Pentanone, 2-(4-chlorophenyl)-2-hydroxy-4-methyl-1-(1H-1,2,4-triazol-1-yl)- CAS No. 107658-68-4

3-Pentanone, 2-(4-chlorophenyl)-2-hydroxy-4-methyl-1-(1H-1,2,4-triazol-1-yl)-

Cat. No.: B15180291
CAS No.: 107658-68-4
M. Wt: 293.75 g/mol
InChI Key: YOVWXHDIJVHRLM-UHFFFAOYSA-N
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Description

3-Pentanone, 2-(4-chlorophenyl)-2-hydroxy-4-methyl-1-(1H-1,2,4-triazol-1-yl)- is a chemical compound with the molecular formula C16H22ClN3O. It belongs to the class of compounds known as 1,2,4-triazoles. This compound is notable for its structural complexity, which includes a 1,2,4-triazole ring attached to a benzene ring via a pentan-3-one chain. It has been studied for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentanone, 2-(4-chlorophenyl)-2-hydroxy-4-methyl-1-(1H-1,2,4-triazol-1-yl)- typically involves the reaction of 4-chlorobenzyl chloride with 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Pentanone, 2-(4-chlorophenyl)-2-hydroxy-4-methyl-1-(1H-1,2,4-triazol-1-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Pentanone, 2-(4-chlorophenyl)-2-hydroxy-4-methyl-1-(1H-1,2,4-triazol-1-yl)- has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pentanone, 2-(4-chlorophenyl)-2-hydroxy-4-methyl-1-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to the desired biological effect, such as antifungal activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one
  • Paclobutrazol

Uniqueness

3-Pentanone, 2-(4-chlorophenyl)-2-hydroxy-4-methyl-1-(1H-1,2,4-triazol-1-yl)- is unique due to its specific structural features, such as the presence of both a triazole ring and a chlorophenyl group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

CAS No.

107658-68-4

Molecular Formula

C14H16ClN3O2

Molecular Weight

293.75 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-hydroxy-4-methyl-1-(1,2,4-triazol-1-yl)pentan-3-one

InChI

InChI=1S/C14H16ClN3O2/c1-10(2)13(19)14(20,7-18-9-16-8-17-18)11-3-5-12(15)6-4-11/h3-6,8-10,20H,7H2,1-2H3

InChI Key

YOVWXHDIJVHRLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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